Piperidine, 2-methyl-1-phenyl-
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Overview
Description
Piperidine, 2-methyl-1-phenyl- is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. The compound is notable for its structural motif, which is present in numerous natural alkaloids and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine, 2-methyl-1-phenyl- can be synthesized through various methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the reduction of pyridine using a molybdenum disulfide catalyst can yield piperidine derivatives . Another method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction of pyridine to piperidine is a common reaction.
Substitution: Piperidine can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation using catalysts such as palladium or rhodium.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted piperidines, and various piperidine derivatives .
Scientific Research Applications
Piperidine, 2-methyl-1-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of piperidine, 2-methyl-1-phenyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but with different chemical properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness
Piperidine, 2-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural motif is prevalent in many natural alkaloids and synthetic pharmaceuticals, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
14142-16-6 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-1-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3 |
InChI Key |
BBNBOKJANATNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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